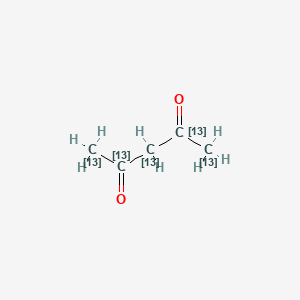

(1,2,3,4,5-13C5)pentane-2,4-dione

Description

BenchChem offers high-quality (1,2,3,4,5-13C5)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4,5-13C5)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

105.079 g/mol |

IUPAC Name |

(1,2,3,4,5-13C5)pentane-2,4-dione |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

YRKCREAYFQTBPV-CVMUNTFWSA-N |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2][13C](=O)[13CH3] |

Canonical SMILES |

CC(=O)CC(=O)C |

Origin of Product |

United States |

Fundamental Principles of Stable Isotope Labeling with Carbon 13

Stable isotope labeling is a non-radioactive technique that involves the incorporation of a "heavy" stable isotope of an element into a molecule of interest. researchgate.netresearchgate.net For carbon, the common isotope is ¹²C, but it has a stable, naturally occurring isotope, ¹³C, which accounts for about 1.1% of all carbon on Earth. nih.gov In stable isotope labeling, molecules are synthesized using starting materials that are highly enriched in ¹³C. researchgate.net

The key principle behind this technique is that the labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. researchgate.net This mass difference can be detected by powerful analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netCurrent time information in Bangalore, IN.

In mass spectrometry, a molecule containing ¹³C will have a higher mass than the unlabeled version, allowing for precise tracking and quantification. nih.gov In ¹³C NMR spectroscopy, the ¹³C nucleus has a nuclear spin of ½, making it NMR-active. nih.govCurrent time information in Bangalore, IN. While natural abundance ¹³C NMR is a standard technique, the low natural abundance and sensitivity can be limiting. researchgate.netCurrent time information in Bangalore, IN. Using molecules enriched with ¹³C dramatically enhances the signal, enabling advanced NMR experiments that can reveal the connectivity of carbon atoms within a molecule. researchgate.net This makes stable isotope labeling an invaluable method for elucidating reaction mechanisms, studying metabolic pathways, and quantifying compounds in complex mixtures. researchgate.netnih.govdocbrown.info

Overview of Pentane 2,4 Dione Acetylacetone As a Prototypical Beta Diketone

Pentane-2,4-dione, commonly known as acetylacetone (B45752) (acac), is an organic compound with the formula C₅H₈O₂. nih.govresearchgate.net It is the simplest and most well-known member of the beta-diketones (or 1,3-diketones), which are characterized by two ketone functional groups separated by a single methylene (B1212753) (-CH₂-) group. orgsyn.org This structural arrangement confers unique chemical properties upon the molecule.

A defining feature of acetylacetone is its existence in a tautomeric equilibrium between a keto form and two equivalent enol forms. researchgate.net In the enol form, a proton is transferred from the central carbon to one of the oxygen atoms, resulting in a carbon-carbon double bond and a hydroxyl group. This enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant form in many solvents and in the gas phase. researchgate.net

Acetylacetone is a colorless to yellowish liquid with a distinct odor. Upon deprotonation of the central methylene carbon, it forms the acetylacetonate (B107027) anion (acac⁻). This anion acts as a powerful bidentate ligand, meaning it can bind to a single metal ion through two of its atoms, in this case, both oxygen atoms. This ability allows it to form stable coordination complexes with a vast array of metal ions.

Rationale for Site Specific and Uniform ¹³c Labeling of Pentane 2,4 Dione

The decision to label a molecule like pentane-2,4-dione with ¹³C, and the choice between labeling specific carbon atoms (site-specific) or all of them (uniform), is driven by the specific research question.

Site-specific labeling , where only one or a few carbons are ¹³C, is employed to probe a particular part of the molecule. For instance, labeling only the central methylene (B1212753) carbon (C3) would allow researchers to specifically track its fate during a chemical reaction or its role in the keto-enol tautomerism.

Uniform labeling , as in (1,2,3,4,5-¹³C₅)pentane-2,4-dione, provides a comprehensive view of the entire molecule's carbon skeleton. This approach is particularly powerful for several reasons:

Mechanistic Elucidation: When a uniformly labeled molecule undergoes a reaction, the ¹³C atoms act as markers. By analyzing the distribution of these markers in the products using techniques like NMR or MS, chemists can deduce how the carbon skeleton breaks apart and reassembles, revealing the underlying reaction mechanism.

Advanced NMR Studies: In a uniformly ¹³C-labeled molecule, ¹³C-¹³C spin-spin coupling can be observed in the NMR spectrum. This provides direct evidence of which carbon atoms are bonded to each other, a crucial piece of information for structure determination and for studying dynamic processes like tautomerism.

Quantitative Analysis: Uniformly labeled compounds are ideal for use as internal standards in isotope dilution mass spectrometry. By adding a known amount of the heavy, labeled compound to a sample, researchers can accurately quantify the amount of the natural, unlabeled compound present, even in complex biological or environmental samples.

Significance of 1,2,3,4,5 ¹³c₅ Pentane 2,4 Dione As a Mechanistic Probe

Strategies for Isotopic Enrichment of Carbon-13 in Organic Molecules

The incorporation of ¹³C into organic molecules hinges on the use of starting materials that have been enriched with this stable isotope, as its natural abundance is only about 1.1%. researchgate.netyoutube.com The strategies to achieve this enrichment can be broadly categorized into chemical synthesis and biosynthetic methods.

Chemical Synthesis Approaches for (1,2,3,4,5-¹³C₅)pentane-2,4-dione

The chemical synthesis of fully ¹³C-labeled pentane-2,4-dione requires the use of precursors where all carbon atoms are ¹³C. A highly plausible and established method for forming the β-diketone backbone is the Claisen condensation. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

A viable synthetic route would involve the base-catalyzed condensation of [1,2,3-¹³C₃]acetone with [1,2-¹³C₂]ethyl acetate (B1210297). In this reaction, a strong base, such as sodium ethoxide, would be used to deprotonate the α-carbon of the labeled acetone, forming a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of the labeled ethyl acetate. Subsequent elimination of the ethoxide leaving group yields the final product, (1,2,3,4,5-¹³C₅)pentane-2,4-dione.

Key precursors for such a synthesis must first be prepared. For instance, ¹³C₂-labeled building blocks can be generated from fundamental ¹³C sources like elemental carbon. A versatile method involves converting ¹³C elemental carbon into calcium carbide (Ca¹³C₂), which can then be used to produce [¹³C₂]acetylene, a universal precursor for many organic transformations. researchgate.netrsc.org Similarly, multi-carbon labeled starting materials like [¹³C₂]sodium acetate are crucial. Research has demonstrated the synthesis of 1,2,3,4-¹³C₄-acetoacetic esters starting from ¹³C₂-sodium acetate, which represents a significant step towards the synthesis of multi-labeled diketones. sioc-journal.cn

Biosynthetic Pathways for Uniform ¹³C Labeling in Related Systems

Biosynthetic approaches offer a powerful method for producing uniformly ¹³C-labeled compounds. This strategy involves providing a living organism, typically a microorganism like Escherichia coli or a plant, with a sole carbon source that is fully enriched with ¹³C, such as [U-¹³C]glucose. researchgate.net The organism's metabolic machinery then incorporates these ¹³C atoms into the entire suite of its metabolites.

While a specific natural biosynthetic pathway dedicated to pentane-2,4-dione is not prominently documented, its carbon skeleton is structurally related to polyketides, which are synthesized from acetyl-CoA units. Acetyl-CoA is a central hub in metabolism, derived from the breakdown of glucose. youtube.comnih.govyoutube.com Therefore, by culturing an organism on [U-¹³C]glucose, it would produce fully labeled [¹³C₂]acetyl-CoA. These labeled building blocks could then be utilized by native or engineered enzymatic pathways to construct the carbon backbone of target molecules. Recently, a biosynthetic pathway for acetylacetone (B45752) (pentane-2,4-dione) was successfully constructed in engineered E. coli by reversing its biodegradation pathway, demonstrating the feasibility of producing this compound from glucose. nih.govresearchgate.net Applying this system in an organism fed with [U-¹³C]glucose would theoretically yield (1,2,3,4,5-¹³C₅)pentane-2,4-dione.

Challenges and Innovations in the Preparation of Fully ¹³C-Labeled Diketones

The synthesis of fully ¹³C-labeled compounds like pentane-2,4-dione is not without its difficulties. A primary challenge is the high cost and limited availability of the isotopically enriched starting materials. rsc.org The chemical syntheses themselves can be complex and require careful optimization to ensure high yields and, crucially, high levels of isotopic incorporation, avoiding any dilution from natural abundance carbon sources.

In biosynthesis, challenges include ensuring that the organism exclusively uses the provided labeled substrate and does not dilute the isotopic pool with carbon from other sources. Fed-batch fermentation under controlled anaerobic conditions has been shown to improve the production of acetylacetone in engineered microbes, a technique that would be essential for maximizing the yield of a costly labeled product. nih.gov

Purification and Quality Control of Isotopically Enriched Pentane-2,4-dione

Following synthesis, rigorous purification and quality control are essential to ensure the chemical purity and isotopic enrichment of (1,2,3,4,5-¹³C₅)pentane-2,4-dione. Standard chromatographic techniques such as column chromatography and distillation are employed for purification.

The verification of the final product relies heavily on two key analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, the expected molecular weight will be higher than its unlabeled counterpart due to the five heavier ¹³C atoms. High-resolution mass spectrometry can confirm the elemental formula and the degree of isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation and confirming the location of the isotopic labels. researchgate.netbeilstein-journals.orgresearchgate.net A ¹³C NMR spectrum provides the most direct evidence. In unlabeled pentane-2,4-dione, due to molecular symmetry, three distinct signals are observed in the ¹³C NMR spectrum. docbrown.info For the fully labeled analogue, the spectrum will be significantly more complex due to ¹³C-¹³C spin-spin coupling, which provides definitive proof of the connectivity of the labeled carbon atoms. Proton (¹H) NMR is also used, where the signals will be split by the attached ¹³C nuclei (¹J-coupling), confirming the presence of the label at specific positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of (1,2,3,4,5-¹³C₅)pentane-2,4-dione

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution and the solid state. For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, the uniform ¹³C labeling allows for direct observation of the carbon backbone and its behavior.

A standard one-dimensional ¹³C NMR spectrum of (1,2,3,4,5-¹³C₅)pentane-2,4-dione provides fundamental structural information. Unlike its unlabeled counterpart where carbon signals appear as singlets (in proton-decoupled spectra), the spectrum of the fully labeled compound is significantly more complex due to ubiquitous one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) carbon-carbon couplings. These couplings provide direct evidence of the carbon framework's connectivity.

Pentane-2,4-dione exists as a mixture of keto and enol tautomers. thecatalyst.orgoregonstate.edu These forms are in equilibrium, and separate sets of signals for each tautomer are observable in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom. In the symmetric enol form, the terminal methyl carbons (C1 and C5) are equivalent, as are the carbonyl/enolic carbons (C2 and C4). In the keto form, C1 is equivalent to C5, and C2 is equivalent to C4, due to rapid internal rotation. docbrown.info

The complete labeling with ¹³C allows for unambiguous assignment of each carbon atom in both tautomeric forms.

Table 1: Expected ¹³C NMR Chemical Shifts and Structural Assignments for (1,2,3,4,5-¹³C₅)pentane-2,4-dione Tautomers

| Tautomer | Carbon Atom | Typical Chemical Shift (ppm) | Multiplicity (due to ¹³C-¹³C coupling) |

|---|---|---|---|

| Keto | C1, C5 (CH₃) | ~30 | Complex Multiplet |

| C2, C4 (C=O) | ~202 | Complex Multiplet | |

| C3 (CH₂) | ~58 | Complex Multiplet | |

| Enol | C1, C5 (CH₃) | ~24 | Complex Multiplet |

| C2, C4 (C=O/C-OH) | ~191 | Complex Multiplet |

Note: Chemical shifts are approximate and can vary with solvent and temperature. The multiplicity will be highly complex due to multiple coupling interactions.

Two-dimensional (2D) NMR experiments are essential for mapping the intricate network of connections in a molecule. For a fully ¹³C-labeled compound, ¹³C-¹³C correlation experiments are particularly powerful.

The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is the most definitive NMR experiment for establishing carbon-carbon connectivity. libretexts.orgblogspot.com While exceedingly difficult and time-consuming for molecules at natural ¹³C abundance, it becomes highly efficient and informative for uniformly ¹³C-enriched samples like (1,2,3,4,5-¹³C₅)pentane-2,4-dione. nih.govhuji.ac.ilnih.gov

An INADEQUATE spectrum of this compound would display correlations between every pair of directly bonded carbon atoms. This would allow for a complete and unambiguous tracing of the five-carbon chain in both the keto and enol forms, providing definitive proof of their respective structures. For the pentanedione skeleton, the following correlations would be observed:

C1-C2

C2-C3

C3-C4

C4-C5

These correlations appear as pairs of cross-peaks, confirming the bonding sequence and providing a clear structural map of the carbon backbone. blogspot.com

Solid-state NMR (ssNMR) spectroscopy provides insight into the structure, conformation, and dynamics of molecules in the solid phase. copernicus.org Techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to overcome challenges like broad lines and low sensitivity that are characteristic of solid samples. researchgate.netcsic.es

For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, ssNMR can reveal which tautomeric form (keto or enol) predominates in the crystalline state, which may differ from the equilibrium in solution. Furthermore, ssNMR can determine the principal components of the ¹³C chemical shift tensor for each carbon atom. researchgate.net This tensor provides detailed information about the local electronic environment and symmetry around each nucleus, offering a more profound understanding of the bonding within the diketone structure compared to the isotropic chemical shifts obtained from solution NMR. researchgate.netacs.org

The keto-enol tautomerism of β-diketones like pentane-2,4-dione is a classic example of chemical equilibrium. thecatalyst.orged.gov NMR spectroscopy is an ideal method for quantifying the relative amounts of the two tautomers by integrating the signals corresponding to each form. oregonstate.edu

With (1,2,3,4,5-¹³C₅)pentane-2,4-dione, the quantification can be performed directly using the ¹³C spectrum. By comparing the integrated intensities of well-resolved peaks unique to the keto and enol forms (e.g., the C3 signal at ~58 ppm for the keto form vs. ~100 ppm for the enol form), the equilibrium constant (K_eq_ = [Enol]/[Keto]) can be accurately determined.

Furthermore, the full ¹³C labeling allows for the study of ¹³C isotope effects on the equilibrium. researchgate.netresearchgate.net The substitution of ¹²C with the heavier ¹³C isotope can cause a small but measurable shift in the position of the keto-enol equilibrium. This secondary isotope effect provides subtle information about changes in vibrational frequencies between the two tautomeric states and can be a sensitive probe of molecular structure and bonding.

Mass Spectrometry (MS) Analysis of (1,2,3,4,5-¹³C₅)pentane-2,4-dione and its Derivatives

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, HRMS is the definitive method to verify its isotopic composition and purity.

The molecular ion of the fully labeled compound will have a mass approximately 5 atomic mass units higher than its unlabeled counterpart. HRMS can easily distinguish between these and any partially labeled intermediates. This precise mass measurement confirms the successful incorporation of all five ¹³C atoms into the pentane-2,4-dione structure.

Table 2: Theoretical Exact Masses of Unlabeled and Labeled Pentane-2,4-dione Molecular Ions

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Pentane-2,4-dione | ¹²C₅H₈O₂ | 100.05243 |

Note: Masses calculated for the neutral molecule. The m/z of the molecular ion [M]⁺ would be virtually identical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. When a chemical reaction is performed using an isotopically labeled starting material such as (1,2,3,4,5-¹³C₅)pentane-2,4-dione, GC-MS can be employed to profile the resulting products. The incorporation of the five ¹³C atoms provides a distinct mass shift in the resulting products and their fragments, facilitating their identification and the elucidation of reaction mechanisms.

Hypothetical Reaction and Product Analysis:

Consider a hypothetical alkylation reaction of (1,2,3,4,5-¹³C₅)pentane-2,4-dione with an alkyl halide (e.g., methyl iodide). The reaction would proceed by deprotonation of the dione (B5365651) followed by nucleophilic attack on the alkyl halide. GC-MS analysis of the reaction mixture would allow for the separation and identification of the starting material, the mono-alkylated product, and any di-alkylated byproducts.

The mass spectrum of the unlabeled pentane-2,4-dione would show a molecular ion peak (M⁺) at m/z 100. In contrast, the fully labeled (1,2,3,4,5-¹³C₅)pentane-2,4-dione would exhibit a molecular ion peak at m/z 105, confirming the incorporation of five ¹³C atoms.

Expected Mass Spectral Data for Reaction Products:

The table below illustrates the expected mass-to-charge ratios (m/z) for the molecular ions of the potential products from the alkylation reaction using (1,2,3,4,5-¹³C₅)pentane-2,4-dione.

| Compound Name | Structure | Unlabeled Molecular Ion (m/z) | ¹³C₅-Labeled Molecular Ion (m/z) |

| Pentane-2,4-dione | C₅H₈O₂ | 100 | 105 |

| 3-Methylpentane-2,4-dione | C₆H₁₀O₂ | 114 | 119 |

| 3,3-Dimethylpentane-2,4-dione | C₇H₁₂O₂ | 128 | 133 |

This data is hypothetical and for illustrative purposes.

By analyzing the fragmentation patterns of these labeled products in the mass spectrometer, researchers can gain detailed insights into the structure of the products and the reaction mechanism. For instance, the loss of specific fragments would be shifted by the mass of the incorporated ¹³C atoms, confirming which parts of the molecule originated from the labeled pentane-2,4-dione.

Applications of Stable Isotope Labeling Mass Spectrometry (SILMS)

Stable Isotope Labeling Mass Spectrometry (SILMS) is a quantitative technique that utilizes stable isotope-labeled compounds as internal standards to achieve high accuracy and precision in the measurement of analyte concentrations. The labeled internal standard, in this case (1,2,3,4,5-¹³C₅)pentane-2,4-dione, is added to a sample at a known concentration. Since the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response.

Hypothetical Application in Environmental Analysis:

Pentane-2,4-dione (acetylacetone) can be found in the environment from various industrial processes. SILMS using (1,2,3,4,5-¹³C₅)pentane-2,4-dione could be employed to accurately quantify its concentration in environmental samples like water or soil.

Methodology and Data Analysis:

A known amount of (1,2,3,4,5-¹³C₅)pentane-2,4-dione would be spiked into the environmental sample extract. The sample would then be analyzed by GC-MS, and the peak areas of the molecular ions (or characteristic fragment ions) for both the unlabeled analyte (m/z 100) and the labeled internal standard (m/z 105) would be measured. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.

Illustrative Quantitative Data:

The following table presents hypothetical data from a SILMS experiment to quantify pentane-2,4-dione in a water sample.

| Sample ID | Analyte Peak Area (m/z 100) | Internal Standard Peak Area (m/z 105) | Analyte/IS Ratio | Calculated Concentration (µg/L) |

| Calibration 1 | 50,000 | 100,000 | 0.5 | 5.0 |

| Calibration 2 | 100,000 | 100,000 | 1.0 | 10.0 |

| Calibration 3 | 200,000 | 100,000 | 2.0 | 20.0 |

| Water Sample 1 | 75,000 | 100,000 | 0.75 | 7.5 |

| Water Sample 2 | 125,000 | 100,000 | 1.25 | 12.5 |

This data is hypothetical and for illustrative purposes.

The use of a fully labeled internal standard like (1,2,3,4,5-¹³C₅)pentane-2,4-dione is crucial for minimizing analytical errors and ensuring the reliability of quantitative results in complex matrices.

Elucidating Organic Reaction Mechanisms with ¹³C-Tracer Experiments

The use of isotopically labeled compounds, such as (1,2,3,4,5-¹³C₅)pentane-2,4-dione, is a cornerstone of modern physical organic chemistry. By replacing carbon-12 with carbon-13, chemists can follow the carbon skeleton of the molecule throughout a reaction, providing direct evidence for proposed mechanistic pathways.

Tracing Carbon Skeletal Rearrangements in Diketone-Involved Reactions

The stable isotope label in (1,2,3,4,5-¹³C₅)pentane-2,4-dione is instrumental in tracking the fate of the carbon backbone in reactions where skeletal rearrangements are possible. For instance, in reactions involving cleavage and reformation of carbon-carbon bonds, the position of the ¹³C label in the products can definitively establish the connectivity changes that have occurred. One example is the Haller-Bauer-type cleavage of β-diketones under basic conditions. stackexchange.com The use of the fully labeled pentane-2,4-dione would allow for unambiguous determination of the origin of the carbon atoms in the resulting acetate and chloroform (B151607) products. stackexchange.com

Hypothetical ¹³C-Labeling Pattern in Haller-Bauer-Type Cleavage:

| Reactant | Product 1 | Product 2 |

| (1,2,3,4,5-¹³C₅)pentane-2,4-dione | [¹³C₂]Acetate | [¹³C]Chloroform |

This table illustrates a hypothetical outcome where the five-carbon chain of pentane-2,4-dione is cleaved, with the labeled carbons distributed among the products.

Kinetic Isotope Effect (KIE) Studies using (1,2,3,4,5-¹³C₅)pentane-2,4-dione

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.orglibretexts.org This effect arises from the difference in vibrational frequencies of bonds involving the lighter versus the heavier isotope. wikipedia.org By comparing the reaction rate of unlabeled pentane-2,4-dione with that of (1,2,3,4,5-¹³C₅)pentane-2,4-dione, researchers can determine the ¹³C KIE.

A significant KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. princeton.eduyoutube.com For reactions involving pentane-2,4-dione, such as enolate formation or nucleophilic attack, a ¹³C KIE can provide crucial evidence for the proposed transition state structure. For example, a primary KIE would be expected if a C-C bond is cleaved in the slowest step, while a secondary KIE might be observed if the hybridization of a carbon atom changes. wikipedia.org

Investigation of Ligand Exchange and Complex Formation Mechanisms

Pentane-2,4-dione (acetylacetone) is a well-known chelating agent that forms stable complexes with many metal ions. europa.euapolloscientific.co.uk The study of the mechanisms of ligand exchange and complex formation is crucial for understanding the behavior of these complexes in various applications, from catalysis to materials science.

Using (1,2,3,4,5-¹³C₅)pentane-2,4-dione allows for the use of ¹³C NMR spectroscopy to monitor the exchange of ligands on a metal center. nih.gov The distinct NMR signal of the labeled ligand can be tracked as it associates with or dissociates from the metal ion, providing kinetic and mechanistic data. This approach can help distinguish between associative, dissociative, or interchange mechanisms of ligand exchange. Furthermore, the analysis of the electronic structure of the resulting complexes can be aided by techniques like ligand field theory. youtube.com

Metabolic Flux Analysis (MFA) and Biochemical Pathway Mapping

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. vanderbilt.edunih.govnih.gov By introducing a ¹³C-labeled substrate, such as a derivative or analogue of (1,2,3,4,5-¹³C₅)pentane-2,4-dione, into a cell culture or organism, researchers can trace the flow of carbon through the intricate network of metabolic pathways. youtube.comyoutube.com

Quantitative Analysis of Carbon Metabolism using ¹³C-Labeled Substrates

In ¹³C-MFA, cells are fed a substrate with a specific ¹³C labeling pattern. nih.govisotope.com As the cells metabolize the substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry or NMR, researchers can deduce the relative activities of different metabolic pathways. nih.govnih.gov

While glucose and glutamine are common tracers, the use of diketone analogues like labeled pentane-2,4-dione could provide insights into specific catabolic or detoxification pathways. nih.gov The distribution of ¹³C in key metabolic intermediates would reveal how the organism breaks down and utilizes this carbon source. nih.gov

Example of ¹³C-MFA Data Interpretation:

| Metabolite | Measured ¹³C Enrichment (%) | Inferred Pathway Activity |

| Pyruvate (B1213749) | 50 | High flux through glycolysis |

| Citrate | 25 | Moderate flux into the TCA cycle |

| Glutamate | 10 | Lower flux towards amino acid synthesis |

This table provides a simplified example of how isotopic enrichment data can be used to infer the relative activity of metabolic pathways.

Dynamic and Non-Stationary ¹³C MFA with Diketone Analogues

Traditional MFA often assumes that the metabolic system is at a steady state. However, many biological processes are dynamic. nih.gov Non-stationary ¹³C-MFA allows for the study of metabolic fluxes as they change over time. nih.gov By introducing a pulse of a labeled substrate like a diketone analogue and monitoring the time-resolved isotopic enrichment in various metabolites, researchers can capture the dynamic response of the metabolic network.

This approach is particularly useful for studying how cells adapt to new carbon sources or environmental perturbations. The information gained from dynamic MFA provides a more detailed and realistic picture of cellular metabolism compared to steady-state methods. nih.gov

Tracing Biosynthetic Intermediates and Product Formation

The elucidation of biosynthetic pathways—the series of chemical reactions within living organisms that produce complex molecules—is a cornerstone of biochemistry and metabolic engineering. Isotopic tracers are fundamental to this endeavor, and a fully labeled compound like (1,2,3,4,5-¹³C₅)pentane-2,4-dione offers unique advantages in tracing the fate of its carbon skeleton.

In biosynthetic studies, an organism or cell culture is fed a ¹³C-labeled substrate. As the organism metabolizes this substrate, the ¹³C atoms are incorporated into various downstream products. By analyzing the distribution of the ¹³C label in these products, scientists can deduce the metabolic pathways involved. For instance, ¹³C-labeled glucose has been instrumental in mapping out central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

While direct studies with (1,2,3,4,5-¹³C₅)pentane-2,4-dione are not widely reported, its structural relative, acetylacetone (pentane-2,4-dione), is a known precursor or building block in certain biosynthetic pathways. By analogy, feeding organisms with (1,2,3,4,5-¹³C₅)pentane-2,4-dione would allow researchers to unequivocally determine if its five-carbon backbone is incorporated into a target natural product. The distinct mass shift of +5 atomic mass units would provide a clear signal, minimizing ambiguity from the natural abundance of ¹³C.

Table 1: Analogous Applications of ¹³C-Labeled Precursors in Biosynthesis

| Labeled Precursor (Analogous) | Organism/System | Biosynthetic Pathway Investigated | Key Findings |

| [1,2-¹³C₂]Acetate | Beauveria bassiana | Tenellin Biosynthesis | Demonstrated the polyketide origin of tenellin, with intact two-carbon units from acetate being incorporated. |

| Specifically ¹³C-labeled D-glucose | Pseudomonas syringae | Tabtoxinine-β-lactam Biosynthesis | Identified the biosynthetic precursors, showing the molecule is assembled from fragments of aspartic acid and pyruvate derived from glucose. nih.gov |

| [U-¹³C₆]Glucose | Cancer Cell Lines | Central Carbon Metabolism | Revealed altered metabolic fluxes in cancer cells, highlighting the Warburg effect. |

The detailed analysis of the fragmentation patterns in mass spectrometry of the resulting labeled products can reveal how the precursor molecule was cleaved and reassembled, providing deep insights into the enzymatic reactions at play.

Environmental and Geochemical Carbon Cycling Studies

The movement of carbon through the environment is a complex web of processes involving geological, chemical, and biological transformations. Stable isotope analysis is a critical tool for tracing these pathways, and the introduction of ¹³C-labeled compounds into environmental samples can provide invaluable information on the rates and mechanisms of carbon cycling.

Investigation of Organic Matter Transformation Processes

Understanding how organic matter is transformed in soils and sediments is crucial for comprehending soil fertility, carbon sequestration, and the fate of pollutants. Stable Isotope Probing (SIP) is a powerful technique used in these investigations, where a ¹³C-labeled substrate is introduced into a soil or sediment sample. frontiersin.orgresearchgate.net

By analogy, the application of (1,2,3,4,5-¹³C₅)pentane-2,4-dione in such studies would enable researchers to trace its degradation and incorporation into the soil organic matter (SOM). The distinct isotopic signature would allow for the differentiation between the carbon from the added pentane-2,4-dione and the native carbon in the soil. This is particularly useful for studying the "priming effect," where the addition of fresh, labile organic matter can stimulate the decomposition of older, more stable SOM. mdpi.com

Researchers could monitor the evolution of ¹³CO₂ to quantify the mineralization rate of the labeled pentane-2,4-dione. nih.gov Furthermore, by analyzing the ¹³C content of different fractions of the soil microbiome (e.g., phospholipid fatty acids - PLFAs), it would be possible to identify the specific microorganisms responsible for its degradation. mdpi.com

Table 2: Illustrative Data from a Hypothetical SIP Study with (1,2,3,4,5-¹³C₅)pentane-2,4-dione

| Time (Days) | ¹³CO₂ Evolved (µg C/g soil) | ¹³C in Microbial Biomass (atom % excess) |

| 0 | 0 | 0 |

| 1 | 15.2 | 0.8 |

| 7 | 45.8 | 2.5 |

| 14 | 62.1 | 1.9 |

| 28 | 70.5 | 1.1 |

This table represents hypothetical data to illustrate the expected trends in a stable isotope probing experiment.

Trophic Linkages and Food Web Dynamics via ¹³C-Enrichment

The study of food webs, which describe the feeding relationships between organisms in an ecosystem, is fundamental to ecology. Stable isotope analysis, particularly of carbon and nitrogen, has revolutionized this field. The principle is "you are what you eat," meaning the isotopic composition of an organism's tissues reflects that of its diet.

By introducing a ¹³C-labeled compound at the base of a food web, scientists can trace its flow through different trophic levels. While large-scale ecosystem labeling is complex, microcosm or mesocosm experiments can effectively utilize labeled compounds. For instance, a ¹³C-labeled primary producer (like algae) can be introduced, and the enrichment of ¹³C in various consumers can be monitored over time to establish feeding links.

In a more targeted approach, a specific ¹³C-labeled compound like (1,2,3,4,5-¹³C₅)pentane-2,4-dione could be used to trace the fate of a particular class of organic molecules in a simplified food web. For example, if certain detritivores are hypothesized to feed on specific types of organic matter, introducing the labeled compound into the detritus and subsequently analyzing the tissues of the detritivores and their predators for ¹³C enrichment could confirm these trophic links. The use of a fully labeled compound provides a clear and unambiguous tracer for this purpose. geomar.de

Computational Chemistry Approaches for 1,2,3,4,5 13c5 Pentane 2,4 Dione Systems

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the equilibrium geometries and electronic structures of molecules. Pentane-2,4-dione is well-known for its existence as a tautomeric mixture of a diketo form and a more stable enol form, which is stabilized by an intramolecular hydrogen bond.

DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, can accurately predict the structures of these tautomers. ideasspread.org For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, the substitution of ¹²C with ¹³C isotopes does not significantly alter the electronic potential energy surface of the molecule. Therefore, the calculated bond lengths, bond angles, and dihedral angles are expected to be virtually identical to those of the unlabeled compound. The primary influence of the isotopic substitution is on the vibrational frequencies, not the equilibrium geometry.

The enol form is characterized by a planar six-membered ring formed by the hydrogen bond. DFT studies confirm the delocalized π-system within this ring, contributing to its enhanced stability over the diketo form.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-C (in ring) | 1.42 Å |

| Bond Length | C-CH₃ | 1.51 Å |

| Bond Length | O-H | 0.98 Å |

| Bond Angle | O-C-C | 120.5° |

| Bond Angle | C-C-C | 119.0° |

Computational Modeling of ¹³C NMR Parameters (Chemical Shifts, Coupling Constants)

Computational modeling is a powerful tool for predicting and interpreting NMR spectra. For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, this is particularly relevant. While the ¹³C chemical shifts are not expected to change significantly compared to the natural abundance isotopologue, the complete labeling of the carbon backbone introduces extensive ¹³C-¹³C spin-spin coupling.

Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, can provide accurate predictions of chemical shifts. The most profound impact of the full isotopic labeling is the ability to observe and calculate one-bond (¹J_CC), two-bond (²J_CC), and even longer-range carbon-carbon coupling constants. These coupling constants are highly sensitive to the bonding environment, hybridization, and stereochemistry, providing rich structural information. In the unlabeled compound, these couplings are not observed due to the low natural abundance of ¹³C.

| Carbon Atom | Predicted Chemical Shift (ppm) | Coupling Partner | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| C1/C5 (CH₃) | ~24 | C2/C4 | ¹J_CC ≈ 40 |

| C2/C4 (C=O) | ~192 | C1/C5 | ¹J_CC ≈ 40 |

| C2/C4 (C=O) | C3 | ¹J_CC ≈ 55 | |

| C3 (CH) | ~100 | C2/C4 | ¹J_CC ≈ 55 |

| C1 | C3 | ²J_CC ≈ 2-5 |

Theoretical Studies on Isotopic Fractionation and Reaction Coordinates

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases at equilibrium, or the differential rates of reaction for different isotopologues (kinetic isotope effect). Theoretical calculations can quantify these effects by computing the vibrational frequencies of the molecules.

The substitution of all carbon atoms with ¹³C in pentane-2,4-dione results in a molecule with a lower zero-point vibrational energy (ZPVE) compared to its ¹²C counterpart. This is because the vibrational frequencies of bonds involving the heavier ¹³C atoms are lower. researchgate.net Consequently, bonds to ¹³C are effectively stronger.

This difference in ZPVE leads to predictable isotopic fractionation. For example, in an equilibrium reaction where pentane-2,4-dione binds to a metal ion, the ¹³C₅ isotopologue would be expected to favor the state where the bonding is strongest. Theoretical models based on statistical mechanics can calculate the fractionation factor (α), which is the ratio of the isotope ratios in the two phases or states. unm.edu These calculations are crucial for interpreting experimental data in fields like geochemistry and mechanistic chemistry. ideasspread.org

| Equilibrium Process | Temperature (K) | Calculated Fractionation Factor (α) |

|---|---|---|

| Ligand Exchange: Free vs. Bound to Mg²⁺ | 298 | 1.005 |

| Phase Partitioning: Aqueous vs. Organic | 298 | 1.001 |

| Kinetic Isotope Effect: C-H Bond Cleavage | 298 | 0.98 (Inverse KIE) |

Molecular Dynamics Simulations of (1,2,3,4,5-¹³C₅)pentane-2,4-dione in Solution and with Ligands

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing the study of dynamic processes in solution and interactions with other molecules. nih.gov An empirical force field, which defines the potential energy of the system, is used to calculate the forces on each atom and propagate their motion over time.

For (1,2,3,4,5-¹³C₅)pentane-2,4-dione, the main adjustment to a standard force field would be the modification of the atomic masses for the carbon atoms. While the potential energy functions (describing bond stretching, angle bending, etc.) would remain the same, the increased mass of the carbon skeleton would directly impact the dynamics.

Simulations would show slower vibrational and rotational motions for the ¹³C₅ isotopologue compared to the unlabeled molecule. This would translate to macroscopic properties such as a lower self-diffusion coefficient in solution. MD simulations are also invaluable for studying how pentane-2,4-dione interacts with metal ions to form complexes, revealing details about coordination geometries, ligand exchange dynamics, and the structure of the surrounding solvent. nih.gov

| Property | Pentane-2,4-dione | (1,2,3,4,5-¹³C₅)pentane-2,4-dione |

|---|---|---|

| Self-Diffusion Coefficient in Water (10⁻⁹ m²/s) | 1.25 | 1.22 |

| Average C-H Vibrational Frequency (cm⁻¹) | ~2950 | ~2945 |

| Rotational Correlation Time (ps) | 2.1 | 2.2 |

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Prediction

Ab initio and semi-empirical methods are employed to investigate the pathways and energetics of chemical reactions. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation with fewer approximations than DFT, often providing benchmark-quality energetics. acs.orgnih.gov Semi-empirical methods are computationally less expensive and can be applied to larger systems, though with lower accuracy. researchgate.net

These methods can be used to map out the potential energy surface for reactions involving pentane-2,4-dione, such as its tautomerization or its dissociation upon ionization. acs.orgresearchgate.net For the ¹³C₅-labeled compound, while the potential energy surface itself is largely unaffected by the isotopic substitution, the reaction dynamics can be. The heavier mass of the carbon atoms can lead to significant kinetic isotope effects, altering reaction rates and potentially changing the branching ratios between competing reaction pathways. nih.gov For example, in the dissociation of the pentane-2,4-dione radical cation, the heavier isotopologue might exhibit different fragmentation patterns due to the altered vibrational dynamics. acs.org

| Reaction Studied | Computational Method | Information Obtained |

|---|---|---|

| Keto-Enol Tautomerization | DFT (B3LYP), MP2 | Transition state structures, activation energy barriers. researchgate.net |

| Radical Cation Dissociation | Ab Initio MD (BAC-MP2) | Reaction trajectories, product branching ratios, non-statistical dynamics. acs.orgnih.gov |

| Aldol Condensation | Semi-Empirical (AM1, PM3) | Reaction intermediates, approximate reaction profiles. |

| Complexation with Metal Ions | DFT, Ab Initio | Binding energies, coordination geometries. |

Emerging Research Frontiers and Methodological Innovations

Integration of Multi-Nuclear and Hyperpolarization NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural and dynamic studies of molecules. However, the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus result in inherently low sensitivity compared to ¹H NMR. nih.gov To overcome this limitation, researchers are increasingly integrating multi-nuclear NMR approaches and hyperpolarization techniques.

Multi-nuclear NMR allows for the simultaneous or parallel detection of signals from different nuclei (e.g., ¹³C, ¹⁵N, ³¹P), providing a more comprehensive picture of molecular interactions and metabolic networks. nih.govox.ac.uk For a molecule like (1,2,3,4,5-¹³C₅)pentane-2,4-dione, this approach enables the correlation of the carbon backbone's fate with that of other key elements in biological systems.

Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), dramatically increase the signal-to-noise ratio of ¹³C NMR by factors of 10,000 or more. nih.govnih.gov This process involves transferring polarization from electron spins to nuclear spins at low temperatures, followed by rapid dissolution to create a highly polarized sample for liquid-state NMR analysis. stanford.edu The enhanced sensitivity allows for real-time tracking of metabolic processes in vivo, observing the conversion of hyperpolarized ¹³C-labeled substrates into their metabolic products. nih.govstanford.edu The integration of these advanced NMR methods provides unprecedented detail in metabolic flux analysis and the study of transient biochemical phenomena. nih.govuniv-nantes.fr

Table 1: Comparison of NMR Techniques for ¹³C Isotope Analysis

| Feature | Conventional ¹³C NMR | Hyperpolarized ¹³C NMR |

|---|---|---|

| Sensitivity | Low | Very High ( >10,000-fold enhancement) nih.gov |

| Acquisition Time | Long (hours) | Short (seconds to minutes) |

| Application | Structural elucidation of purified compounds | Real-time in vivo metabolic imaging and flux analysis nih.gov |

| Tracer Concentration | High (millimolar) | Low (micromolar to nanomolar) |

| Key Technology | Standard NMR spectrometer | Dynamic Nuclear Polarization (DNP) polarizer nih.gov |

Advanced Mass Spectrometry Platforms for Enhanced Sensitivity and Resolution

Mass spectrometry (MS) is a vital tool for identifying and quantifying isotopically labeled compounds in complex biological samples. alfa-chemistry.com The development of advanced MS platforms, particularly those coupling liquid chromatography (LC) with high-resolution mass analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap, has revolutionized metabolomics research. acs.orgnih.gov

These high-resolution instruments provide exceptional mass accuracy and resolving power, which is crucial for distinguishing between ¹³C-labeled isotopologues and other endogenous metabolites that may have very similar masses. nih.gov The use of a fully labeled tracer like (1,2,3,4,5-¹³C₅)pentane-2,4-dione with UPLC-FTICR MS or similar platforms allows for:

Improved Compound Annotation: The distinct isotopic signature of the fully labeled compound and its metabolic derivatives makes them easier to identify in a complex metabolome, reducing ambiguity. acs.org

Enhanced Quantitative Accuracy: Stable isotope labeling serves as an internal standard, enabling more reliable relative and absolute quantification of metabolites. nih.gov

Increased Sensitivity: Modern MS instruments can detect and quantify labeled compounds at very low concentrations, which is essential for studying metabolic pathways with low flux rates. researchgate.net

Isotopic ratio outlier analysis (IROA) is one such LC-MS technique that utilizes samples labeled with different percentages of ¹³C (e.g., 5% and 95%) to differentiate biological signals from artifacts and accurately determine the number of carbon atoms in a molecule. nih.gov Such platforms are critical for handling the large, complex datasets generated in stable isotope tracer experiments and for extracting meaningful biological insights. nih.gov

Table 2: High-Resolution Mass Spectrometry Platforms for ¹³C-Labeled Metabolomics

| Platform | Key Advantages for ¹³C-Tracer Analysis |

|---|---|

| Time of Flight (TOF) | High acquisition speed, good resolution (~40,000-60,000) nih.gov |

| Orbitrap | Excellent mass accuracy and high resolution (>100,000) nih.gov, suitable for complex mixture analysis |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Highest available mass accuracy and resolving power (up to 1,000,000) nih.gov, ideal for resolving complex isotopic patterns |

Novel Synthetic Strategies for Economical and Efficient ¹³C Labeling

A significant bottleneck for the widespread use of ¹³C-labeled compounds is the high cost and complexity of their synthesis. rsc.org To address this, researchers are developing novel synthetic strategies that are more economical and efficient.

One promising approach involves starting from basic, commercially available ¹³C sources, such as elemental carbon (¹³C) or ¹³C-iodomethane. A versatile strategy has been reported that uses elemental ¹³C to synthesize calcium carbide (Ca¹³C₂), which is then converted to ¹³C₂-acetylene. rsc.org This labeled acetylene serves as a universal building block for a wide range of atom-economic organic transformations, enabling the synthesis of various ¹³C-labeled molecules. rsc.org

Interdisciplinary Applications of (1,2,3,4,5-¹³C₅)pentane-2,4-dione Beyond Core Chemistry

The utility of (1,2,3,4,5-¹³C₅)pentane-2,4-dione extends far beyond traditional chemistry into various interdisciplinary fields. Its primary application lies in Metabolic Flux Analysis (MFA) , a powerful technique used in systems biology and biomedical research to quantify the rates of metabolic reactions within a living cell. alfa-chemistry.com By introducing the fully ¹³C-labeled pentane-2,4-dione as a tracer, researchers can track the incorporation of its five carbon atoms into various metabolic networks. researchgate.netoup.com This provides detailed insights into the activity of cellular pathways under different physiological or pathological conditions. nih.gov

In medical diagnostics and research , such tracers are invaluable. For instance, they can be used to study metabolic reprogramming in cancer cells, identify new drug targets, and assess the efficacy of therapeutic interventions. alfa-chemistry.com The ability to trace metabolic pathways in vivo offers a window into the biochemical basis of diseases. unifr.ch

Beyond biology, there are potential applications in materials science . Pentane-2,4-dione (acetylacetone) and its derivatives are used as ligands in the synthesis of metal complexes and coordination polymers. researchgate.net Using a ¹³C-labeled version could allow for detailed mechanistic studies of polymer formation and degradation using solid-state NMR and other techniques that are sensitive to isotopic composition.

Future Perspectives in Isotopic Tracer Methodology and Data Analysis

The field of isotopic tracer methodology is continuously evolving, driven by advancements in analytical instrumentation and computational power. Future progress will likely focus on several key areas.

A major trend is the move towards more comprehensive systems-level analysis . This involves integrating ¹³C labeling data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, to build more complete and predictive models of cellular metabolism. nih.gov This multi-omics approach will provide a more holistic understanding of how metabolic fluxes are regulated.

There is also a growing need for more sophisticated computational tools and standardized data analysis pipelines . As tracer experiments become more complex and generate larger datasets, robust software is required for flux estimation, statistical analysis, and data visualization. nih.gov Establishing universal data standards and good practices for publishing ¹³C-MFA studies will be crucial for ensuring the reproducibility and comparability of results across different laboratories. nih.gov

Furthermore, the development of new isotopic tracers and labeling strategies will continue to expand the scope of metabolic questions that can be addressed. nih.gov The ultimate goal is to move from qualitative observations of pathway activity to fully quantitative and dynamic models of metabolism that can predict cellular behavior in response to genetic or environmental perturbations. researchgate.net

Q & A

Q. What are the key safety protocols for handling (1,2,3,4,5-<sup>13</sup>C5)pentane-2,4-dione in laboratory settings?

Methodological Answer:

- Ventilation & PPE: Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact and inhalation .

- Storage: Store in tightly sealed containers away from oxidizing agents (e.g., peroxides), strong bases, and plastics. Maintain in a cool, well-ventilated area .

- Decontamination: Wash exposed skin immediately with soap and water. Avoid eating/drinking in the lab to prevent accidental ingestion .

- Emergency Response: In case of inhalation, move to fresh air; for eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Q. How can researchers characterize the purity and structural integrity of (1,2,3,4,5-<sup>13</sup>C5)pentane-2,4-dione?

Methodological Answer:

Q. What synthetic routes are available for preparing isotopically labeled pentane-2,4-dione derivatives?

Methodological Answer:

- Isotope Incorporation: Synthesize <sup>13</sup>C-labeled derivatives via Claisen condensation of labeled acetic acid precursors. For example, react <sup>13</sup>C-acetyl chloride with labeled acetone under basic conditions .

- Purification: Distill under reduced pressure (b.p. ~138°C) and recrystallize in hexane/ethyl acetate to remove unreacted starting materials .

Advanced Research Questions

Q. How does isotopic labeling influence the study of pentane-2,4-dione’s tautomeric equilibrium and reaction kinetics?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use <sup>13</sup>C labeling to track proton transfer rates in keto-enol tautomerism via <sup>1</sup>H/<sup>13</sup>C NMR line-shape analysis .

- Computational Modeling: Compare experimental data with DFT calculations (e.g., B3LYP/6-311G**) to validate energy barriers for tautomer interconversion .

Q. How can pentane-2,4-dione derivatives be utilized in synthesizing metal coordination complexes?

Methodological Answer:

- Ligand Design: React (1,2,3,4,5-<sup>13</sup>C5)pentane-2,4-dione with molybdenum(VI) precursors (e.g., MoO2(acac)2) to form complexes with Schiff bases. Characterize via X-ray crystallography to confirm octahedral geometry .

- Stability Studies: Monitor ligand exchange kinetics in solvents like DMSO using UV-Vis spectroscopy to assess complex stability .

Q. What role does pentane-2,4-dione play in enzymatic or metabolic pathways, and how can isotopic labeling elucidate its mechanism?

Methodological Answer:

- Biosynthetic Probes: Track <sup>13</sup>C-labeled 3-hydroxy-5-phosphonooxypentane-2,4-dione (a bacterial AI-2 quorum-sensing intermediate) using LC-MS to study degradation pathways in E. coli .

- Enzyme Kinetics: Use isotopically labeled substrates to measure kinetic parameters (e.g., Km, Vmax) for phospho-AI-2 isomerase via stopped-flow assays .

Q. How do solvent properties affect the partitioning behavior of pentane-2,4-dione in biphasic systems?

Methodological Answer:

- Abraham Descriptors: Apply solvent-specific descriptors (e.g., hydrogen-bond acidity/basicity) to predict log P values for octanol-water partitioning. For unlabeled pentane-2,4-dione, experimental log P ≈ 0.5 .

- Solvent Screening: Test fluorinated derivatives (e.g., hexafluoropentan-2,4-dione) in ionic liquids to enhance extraction efficiency for metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.